An In-depth Technical Guide to DBCO-C3-amide-PEG6-NHS Ester: Structure, Properties, and Applications
An In-depth Technical Guide to DBCO-C3-amide-PEG6-NHS Ester: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-C3-amide-PEG6-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemical biology, drug delivery, and diagnostics.
Core Structure and Functional Components
DBCO-C3-amide-PEG6-NHS ester is a sophisticated molecule engineered with three key components: a Dibenzocyclooctyne (DBCO) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for a two-step sequential conjugation, providing precise control over the linkage of biomolecules.
The molecule's structure facilitates the attachment to primary amines through its NHS ester, while the DBCO group is reserved for a highly selective and bioorthogonal reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1][2] The C3-amide linkage provides a stable connection between the DBCO core and the PEG spacer.
Physicochemical and Reactive Properties
The physicochemical properties of DBCO-C3-amide-PEG6-NHS ester are summarized in the table below, providing essential data for experimental design and execution.
Table 1: Physicochemical Properties of DBCO-C3-amide-PEG6-NHS Ester
| Property | Value | Reference(s) |
| Molecular Weight | 751.82 g/mol | [1] |
| Molecular Formula | C₃₉H₄₉N₃O₁₂ | [1] |
| Appearance | Oil | [1] |
| Color | Light yellow to brown | [1] |
| Solubility | Soluble in DMSO.[3] The PEG spacer enhances water solubility.[4][5] | [3][4][5] |
The reactivity of this crosslinker is defined by its two functional ends, enabling a dual-mode of action critical for creating complex bioconjugates.
Table 2: Reactive Properties and Storage
| Property | Description | Reference(s) |
| NHS Ester Reactivity | Reacts specifically and efficiently with primary amines (e.g., side chains of lysine (B10760008) residues) at neutral or slightly basic pH (pH 7-9) to form a stable covalent amide bond.[1][6] | [1][6] |
| DBCO Reactivity | Undergoes a highly efficient and selective strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without the need for a toxic copper catalyst.[1][7] | [1][7] |
| Storage Conditions | Recommended storage at -20°C for up to 12 months in the dark.[5] Stock solutions in anhydrous solvents can be stored for several days at -20°C or -80°C.[3][6] NHS esters are moisture-sensitive and should be handled accordingly.[6] | [3][5][6] |
Mechanism of Action and Experimental Workflow
The utility of DBCO-C3-amide-PEG6-NHS ester lies in its ability to facilitate a two-step bioconjugation process. This workflow is particularly valuable for linking proteins, such as antibodies, to other molecules like oligonucleotides or small molecule drugs.
First, the NHS ester of the crosslinker reacts with primary amines on a biomolecule (Biomolecule 1), introducing the DBCO moiety. After removing the excess crosslinker, the DBCO-functionalized biomolecule is then reacted with a second biomolecule containing an azide (B81097) group (Biomolecule 2) via copper-free click chemistry.
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-C3-amide-PEG6-NHS ester, adapted from established protocols.
Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol outlines the procedure for labeling an antibody with DBCO-C3-amide-PEG6-NHS ester.
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[8] If the buffer contains primary amines like Tris, a buffer exchange must be performed using a desalting column or dialysis.[6]
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-C3-amide-PEG6-NHS ester in anhydrous DMSO.[6][9]
-
Labeling Reaction : Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[9] The final concentration of DMSO in the reaction mixture should be around 20%.[7]
-
Incubation : Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] Incubate for 5 minutes at room temperature or 15 minutes on ice.[10]
-
Purification : Remove the excess, unreacted DBCO-NHS ester using a spin desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO) or through dialysis.[9]
Protocol for Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-labeled antibody to an azide-modified molecule.
-
Reactant Preparation : Prepare the azide-containing molecule in a compatible reaction buffer.[10]
-
Click Reaction : Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule.[9]
-
Incubation : Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[9] For some applications, incubation times can range from 4 to 17 hours.[8]
-
Purification and Validation : Purify the final conjugate using methods such as size-exclusion chromatography (e.g., HPLC on a Superdex column) to remove unreacted molecules.[9] Validate the conjugation using SDS-PAGE and Coomassie blue staining for the antibody and a suitable method for the conjugated molecule (e.g., SYBR Gold for DNA).[9]
Applications in Research and Development
The unique properties of DBCO-C3-amide-PEG6-NHS ester make it a valuable tool in various advanced applications:
-
Antibody-Drug Conjugates (ADCs) : It is frequently used as a linker in the synthesis of ADCs, enabling the site-specific attachment of cytotoxic payloads to antibodies for targeted cancer therapy.[11]
-
Drug Delivery : By functionalizing drug molecules with this linker, the resulting conjugates can exhibit improved solubility, stability, and in vivo circulation time, leading to enhanced therapeutic efficacy.[12]
-
Bioconjugation : It is a primary tool for conjugating various biomolecules, including proteins, peptides, and nucleic acids, for applications in diagnostics and basic research.[11][13]
-
Surface Modification and Hydrogel Formation : The linker can be used to immobilize biomolecules onto surfaces for the development of biosensors or to create hydrogels by crosslinking functionalized polymers.[11][13]
-
Cellular Labeling and Imaging : It enables the labeling of cell surface proteins that have been metabolically engineered to display azide groups, facilitating cellular imaging.[11]
Conclusion
DBCO-C3-amide-PEG6-NHS ester is a powerful and versatile heterobifunctional crosslinker that provides an efficient and controlled approach to bioconjugation. Its dual reactivity, combined with the biocompatibility of the copper-free click chemistry, makes it an indispensable reagent for the development of sophisticated biotherapeutics, diagnostics, and research tools. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this advanced molecule in a variety of scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. chempep.com [chempep.com]
- 12. DBCO-PEG6-NHS ester | AxisPharm [axispharm.com]
- 13. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
